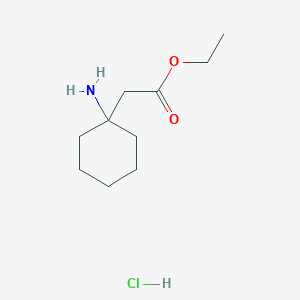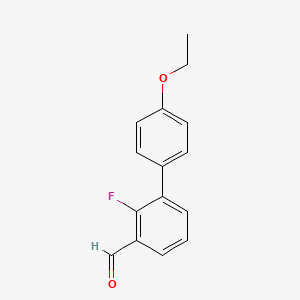
4'-Ethoxy-2-fluorobiphenyl-3-carbaldehyde
Overview
Description
“4’-Ethoxy-2-fluorobiphenyl-3-carbaldehyde” suggests a biphenyl compound, which consists of two connected phenyl rings . It appears to have an ethoxy group (–O–CH2CH3) at the 4’ position, a fluorine atom at the 2 position, and a carbaldehyde group (–CHO) at the 3 position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the ethoxy, fluorine, and carbaldehyde groups at the correct positions on the biphenyl core . This might be achieved through various organic reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure would be based on the biphenyl core, with the various substituents attached at the specified positions . The exact structure, including the angles between the rings and the orientations of the substituents, would depend on the specific synthesis process and the conditions under which the compound is stored .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of the functional groups . For example, the aldehyde group is typically quite reactive and might undergo reactions such as nucleophilic addition or oxidation . The presence of the fluorine atom might also affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . These might include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Fluorescence and DNA-binding Properties
One study focused on the synthesis and characterization of novel complexes derived from chromone-carbaldehyde derivatives, highlighting their fluorescence properties and DNA-binding capabilities. The complexes were found to bind to CT-DNA via an intercalation mechanism, indicating potential applications in bio-sensing and molecular biology research (Wang et al., 2009).
Catalytic Activities in Organic Synthesis
Research into catalytic components for the Henry reaction has shown the effectiveness of compounds structurally related to 4'-Ethoxy-2-fluorobiphenyl-3-carbaldehyde in facilitating chemical transformations. This includes the conversion of aldehydes to their respective β-hydroxynitro derivatives, showcasing the utility of these compounds in synthetic organic chemistry (Constable et al., 2009).
Antibacterial and Antioxidant Activities
A series of arylthiophene-2-carbaldehydes was synthesized and evaluated for antibacterial, antiurease, and nitric oxide (NO) scavenging activities. The results demonstrated significant biological activities, including excellent antibacterial and NO scavenging properties, suggesting potential applications in the development of new therapeutic agents (Ali et al., 2013).
Fluorescent Sensing
Another study introduced a chromone-derived Schiff-base sensor with high selectivity and sensitivity towards Al(III) ions, demonstrating the potential of such compounds in fluorescent sensing and environmental monitoring (Liu & Yang, 2018).
Fluorogenic Reagents for Carboxylic Acids
Research on stable diazoalkanes, including 4-diazomethylcoumarins with various substituents, highlighted their utility as fluorogenic reagents for carboxylic acids. This indicates the potential of structurally similar compounds in analytical chemistry and bioconjugation techniques (Ito & Maruyama, 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-2-18-13-8-6-11(7-9-13)14-5-3-4-12(10-17)15(14)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPDBHFPCSGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CC(=C2F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-2-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



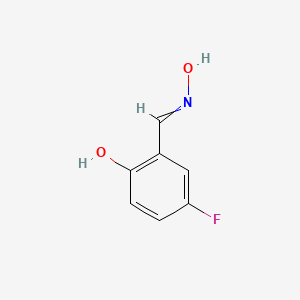
![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)
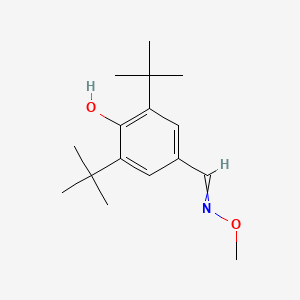
![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)
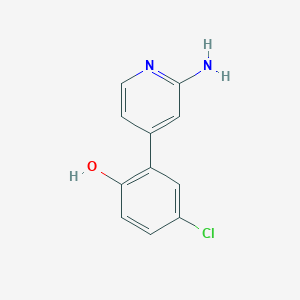
![2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1451188.png)
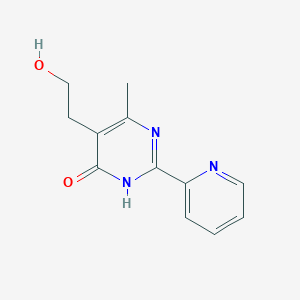
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)
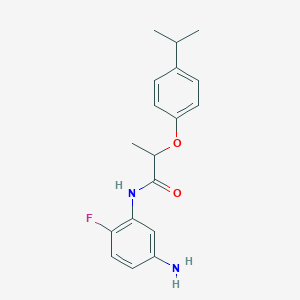
![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)
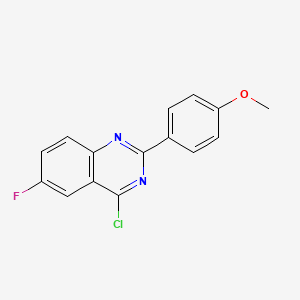
![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)
![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)
